![molecular formula C25H17F2N3O3S B2487058 2-Amino-6-(2-fluorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893294-65-0](/img/structure/B2487058.png)

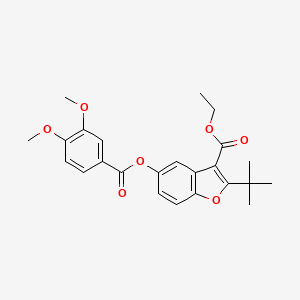

2-Amino-6-(2-fluorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to a class of chemicals known for their complex structures and potential biological activities. Compounds within this class are synthesized through multistep reactions and have been studied for various applications, including their potential as inhibitors of specific enzymes like monoamine oxidase, showcasing their relevance in medicinal chemistry and pharmaceutical research.

Synthesis Analysis

The synthesis of related compounds typically involves a multistep reaction process. Starting materials like methyl anthranilate are coupled with methane sulfonyl chloride, followed by N-benzylation or N-methylation reactions. The subsequent ring closure with sodium hydride results in the formation of benzothiazine dioxides. These precursors are then involved in multicomponent reactions with malononitrile and substituted benzaldehydes to yield the desired compounds (Ahmad et al., 2019).

Molecular Structure Analysis

X-ray diffraction analysis has been utilized to prove the molecular structures of these compounds uniquely. This method confirms the precise arrangement of atoms within the molecule, providing a foundation for understanding the chemical reactivity and interactions of the compound with biological targets (Shemchuk et al., 2014).

Chemical Reactions and Properties

These compounds exhibit a variety of chemical reactions, including three-component condensation and interactions with different reagents to produce a wide range of derivatives. These reactions are indicative of the compound's reactivity and potential for further chemical modification (Ukrainets et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

A significant area of research involving this compound focuses on its synthesis and structural elucidation. For instance, the synthesis of related 2-amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides has been achieved through a multi-step reaction starting from methyl anthranilate, coupled with methane sulfonyl chloride, followed by N-benzylation and N-methylation reactions, and concluding with a ring closure to form the respective 2,1-benzothiazine 2,2-dioxides (Ahmad et al., 2019). This methodology underscores the complex synthetic routes employed to create such intricate molecules and highlights the importance of X-ray crystallography in confirming their structures.

Biological Activities and Potential Applications

The aforementioned study by Ahmad et al. (2019) also delved into the biological evaluation of synthesized compounds, revealing their potential as selective inhibitors of monoamine oxidase A and B. This finding points towards the therapeutic potential of these compounds in treating neurological disorders, given the critical role of monoamine oxidase inhibitors in managing conditions such as depression and Parkinson's disease.

Another research avenue explores the antimicrobial properties of similar compounds, as demonstrated by a study on the synthesis of various substituted benzothiazole-containing tetrahydropyrano[2,3-c]pyrazole derivatives and their screening against different bacterial strains (Mahdi, 2015). Such studies highlight the potential of these compounds in contributing to the development of new antimicrobial agents.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity and interaction mechanisms of compounds like 2-Amino-6-(2-fluorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide are also of interest. Research into the peculiarities of multicomponent synthesis derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide reveals intricate reaction pathways and the formation of stable intermediates, which can significantly influence the synthesis of desired end products (Lega et al., 2016). Understanding these mechanisms is crucial for optimizing synthetic routes and enhancing yields.

Eigenschaften

IUPAC Name |

2-amino-4-(4-fluorophenyl)-6-[(2-fluorophenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17F2N3O3S/c26-17-11-9-15(10-12-17)22-19(13-28)25(29)33-23-18-6-2-4-8-21(18)30(34(31,32)24(22)23)14-16-5-1-3-7-20(16)27/h1-12,22H,14,29H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUOPZRPZVWXNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2486975.png)

![(1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/no-structure.png)

![1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2486984.png)

![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2486985.png)

![3-[(2-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2486988.png)

![(E)-[(4-chlorophenyl)methylidene]amino 4-nitrobenzoate](/img/structure/B2486989.png)

![2-cyclopropyl-4-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2486990.png)

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2486991.png)

![3-Piperidin-4-yl-1H-pyrrolo[3,2-b]pyridine;dihydrochloride](/img/structure/B2486994.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2486995.png)

![N-(3-(diethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2486997.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2486998.png)